DNA Polymerase Incorporation: 10-25-Fold Slower Kinetics than Thymidine
The incorporation rate of 5,6-dihydrothymidine 5′-triphosphate (DHdTTP) by E. coli DNA polymerase I Klenow fragment is 10- to 25-fold lower than that of the canonical substrate thymidine triphosphate (dTTP) [1]. In contrast, the more structurally distorted thymidine glycol triphosphate (dTTP-GLY) fails to support primer elongation entirely [1], establishing a functional hierarchy among thymine-derived lesions.
| Evidence Dimension | Relative incorporation rate by E. coli DNA polymerase I Klenow fragment |
|---|---|
| Target Compound Data | Rate is 10-25-fold lower than dTTP; efficient incorporation observed |
| Comparator Or Baseline | Thymidine triphosphate (dTTP): Rate set to 1 (baseline) |
| Quantified Difference | 10- to 25-fold reduction in incorporation rate |
| Conditions | Primer elongation assay using E. coli DNA polymerase I Klenow fragment |
Why This Matters
This quantitative difference defines DHdTTP as a moderate impediment to DNA synthesis, making it an ideal tool for studying translesion synthesis and the fidelity of DNA polymerases, unlike the complete block caused by thymidine glycol.
- [1] Ide, H., Melamede, R. J., & Wallace, S. S. (1987). Synthesis of dihydrothymidine and thymidine glycol 5′-triphosphates and their ability to serve as substrates for Escherichia coli DNA polymerase I. Biochemistry, 26(3), 964–969. View Source
